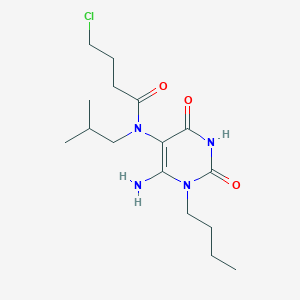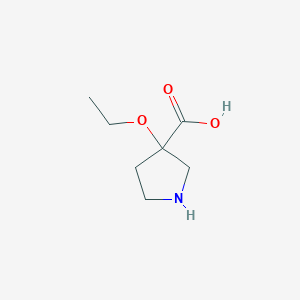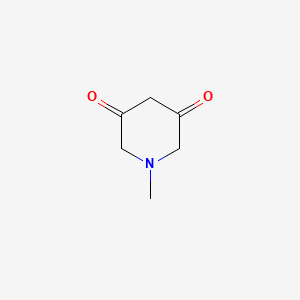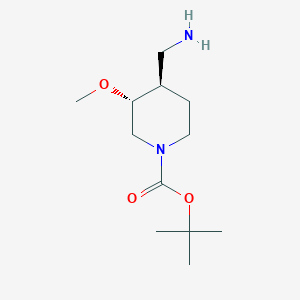![molecular formula C9H15NO2 B13067479 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Aminobicyclo[410]heptan-2-yl}acetic acid is a bicyclic amino acid derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, reducing the compound to its corresponding amine or alcohol.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as oxo derivatives from oxidation reactions and reduced amines or alcohols from reduction reactions.
Scientific Research Applications
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures, which are valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a useful probe for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid: This compound has a similar bicyclic structure but with a different ring system.
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}methanol: This compound differs by having a hydroxyl group instead of a carboxyl group.
Uniqueness
2-{2-Aminobicyclo[410]heptan-2-yl}acetic acid is unique due to its specific bicyclo[410]heptane structure, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c10-9(5-8(11)12)3-1-2-6-4-7(6)9/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
YLIRZTJSQCWXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)




![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)
![3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid](/img/structure/B13067430.png)



![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)


